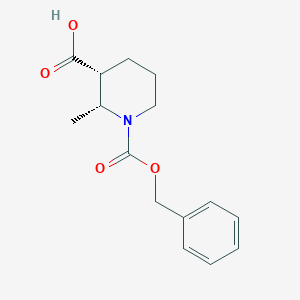

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Descripción general

Descripción

“(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid” is a useful research chemical . It is also known as CBZ-amino acid. The molecular weight is 277.32 and the molecular formula is C15H19NO4 .

Molecular Structure Analysis

The IUPAC name of this compound is (2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid . The Canonical SMILES representation is CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.32 and a molecular formula of C15H19NO4 . It has a LogP of 2.44620, indicating its lipophilicity . It has a topological polar surface area of 66.8, which can influence its ability to cross cell membranes .Aplicaciones Científicas De Investigación

Synthesis and Modification

- Diastereoselective Synthesis : A study by Kano et al. (1988) outlines the highly diastereoselective synthesis of β, γ-Diamino Acids from D-Phenylalanine, which involves the conversion of certain compounds to their diastereomeric forms. This process includes the use of (2R, 3S)-N-Cbz-2-amino-3-hydroxy-1-phenylbutane (S. Kano, T. Yokomatsu, H. Iwasawa, S. Shibuya, 1988).

- Chemoselective Esterification : A method described by Lee et al. (2001) involves the transformation of a series of carboxylic acids to their corresponding methyl esters, highlighting a chemoselective process (A. Lee, Hui-Chun Yang, Feng-Yih Su, 2001).

- Stereocontrolled Synthesis : Mulzer et al. (2000) report on the stereocontrolled synthesis of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters, demonstrating the preparation of all eight possible stereoisomers of this compound (J. Mulzer, Frank Schülzchen, J. Bats, 2000).

Applications in Organic Chemistry and Biochemistry

- Chiral Discriminating Agents : Piwowarczyk et al. (2008) explored the use of enantiomers of (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid as novel chiral resolving agents. This study highlights their ability to serve as chiral discriminating agents in the chromatographic separation of diastereomeric amides and esters (K. Piwowarczyk, A. Zawadzka, P. Roszkowski, J. Szawkało, A. Leniewski, J. Maurin, D. Kranz, Z. Czarnocki, 2008).

Use in Natural Product Synthesis

- Building Blocks in Total Synthesis : Papadaki et al. (2020) reported on the synthesis of chiral N1-Cbz, N2-H derivative of the piperazic acid monomer, which is a valuable building block in the total synthesis of natural products containing this nonproteinogenic amino acid (Evanthia Papadaki, D. Georgiadis, Michail Tsakos, 2020).

Miscellaneous Applications

- Cocrystal Formation and Stability : Jayasankar et al. (2009) studied the role of cocrystal and solution chemistry on the formation and stability of cocrystals with different stoichiometry. The study focuses on Carbamazepine−4-aminobenzoic acid (CBZ−4ABA) cocrystals, providing insights into how cocrystals form and remain stable under various conditions (A. Jayasankar, L. Reddy, Sarah J. Bethune, N. Rodríguez-Hornedo, 2009).

Propiedades

IUPAC Name |

(2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOVXZKKNSHFI-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Ethyl(methyl)amino]-1-propanol](/img/structure/B1455004.png)

![2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide](/img/structure/B1455016.png)

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1455017.png)

![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1455018.png)